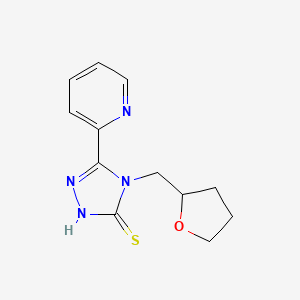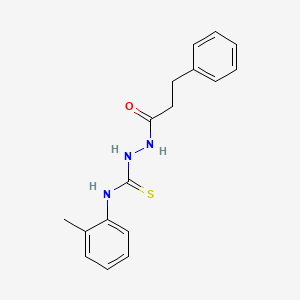![molecular formula C19H19N5O2S B4631169 N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4631169.png)
N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
説明
Synthesis Analysis
The synthesis of acetamide derivatives typically involves the acetylation of amine groups, the condensation of different substituents, and may utilize click chemistry approaches for introducing triazole rings. For instance, a variety of acetamide derivatives have been synthesized by reacting certain precursors in the presence of catalysts like DMF:H2O:n-BuOH and CuSO4·5H2O, yielding compounds with substantial structural diversity (Pandya & Joshi, 2021). The structural configuration of these compounds is often confirmed using spectral data such as MS, IR, 1H NMR, and sometimes through single-crystal X-ray diffraction (Geng et al., 2023).
Molecular Structure Analysis
The detailed molecular structure of compounds similar to N-[3-(Acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is elucidated through advanced techniques such as NMR spectroscopy, HRMS, and FT-IR spectroscopy. These analyses reveal the presence of characteristic functional groups and the overall molecular architecture, which is crucial for understanding the compound's reactivity and properties. Density Functional Theory (DFT) studies further provide insights into the electronic structure and potential reactivity sites of these molecules (Geng et al., 2023).
Chemical Reactions and Properties
The chemical behavior of acetamide derivatives, including reactions such as acetylation, ethylation, and condensation, is largely influenced by their structural features. These compounds can undergo various functional group transformations, leading to a broad spectrum of chemical reactivity and the formation of novel compounds with diverse biological and chemical activities (Samaritoni et al., 1999).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are determined through experimental methods. These properties are essential for the compound's application in synthesis and formulation processes. The solubility and stability of these compounds can vary significantly depending on the substituents present and the overall molecular structure.
Chemical Properties Analysis
Acetamide derivatives exhibit a wide range of chemical properties, including antimicrobial, antifungal, and potentially anticancer activities. These activities are often evaluated through in vitro assays against various bacterial and fungal strains. The chemical properties are closely tied to the compound's structure, with certain substituents enhancing or diminishing the biological activity (MahyavanshiJyotindra et al., 2011).
科学的研究の応用
Synthesis and Anticancer Activity
One study details the synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which were investigated for their anticancer activity. The compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, with one compound demonstrating high selectivity and significant apoptosis induction, although not as high as the standard, cisplatin (Evren et al., 2019).
Green Chemistry Approach and Cytotoxic Study
Another study focused on the synthesis of diverse N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives through a green chemistry approach using water and eco-friendly catalysts. These derivatives were described for their biological potency against NCI-60 cancer cell lines, with certain derivatives showing notable activity (Gondaliya & Kapadiya, 2021).
Antimicrobial Activity
Research also includes the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives to determine their antimicrobial activity. The synthesized compounds showed in vitro antibacterial and antifungal activities against various microorganisms, indicating their potential in antimicrobial applications (Baviskar et al., 2013).
Quantum Calculations and Antimicrobial Activity
Another study explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to compounds with good antimicrobial activity. Computational calculations were carried out to provide a correlation between experimental and theoretical findings, supporting the anticipated antimicrobial properties of the new compounds (Fahim & Ismael, 2019).
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-22-23-19(24(13)17-9-4-3-5-10-17)27-12-18(26)21-16-8-6-7-15(11-16)20-14(2)25/h3-11H,12H2,1-2H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKJWRJVEGLEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4631088.png)
![2-phenyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B4631094.png)

![N-cyclopentyl-2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4631110.png)
![1-(2-furoyl)-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine](/img/structure/B4631116.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4631122.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B4631132.png)
![ethyl 4-cyano-5-({[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}amino)-2-methyl-3-furoate](/img/structure/B4631140.png)
![methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4631141.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-ethylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4631162.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4631183.png)

